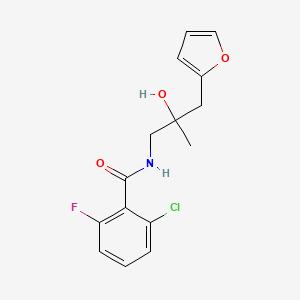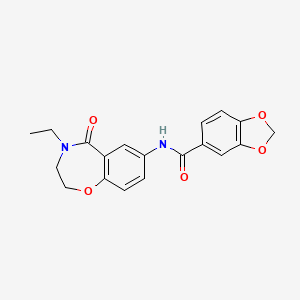![molecular formula C9H5F3N2O2 B2950742 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2168347-64-4](/img/structure/B2950742.png)
2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms in the molecule can significantly influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core followed by the introduction of fluorine atoms and the difluoromethyl group. Common synthetic routes include:
Condensation Reactions: Formation of the imidazo[1,2-a]pyridine core through condensation reactions between appropriate precursors.
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Difluoromethylation: Introduction of the difluoromethyl group using reagents like difluoromethyl sulfone or through radical processes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. Continuous flow chemistry and green chemistry principles are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the imidazo[1,2-a]pyridine core to its corresponding oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution Reactions: Replacement of fluorine atoms or other substituents on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduced forms of the carboxylic acid group.
Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its fluorinated structure can enhance the stability and reactivity of the resulting compounds.
Biology: Fluorinated compounds are known for their biological activity, and this compound has potential applications in drug discovery and development. It can be used as a lead compound for the synthesis of new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents. Its unique structure may contribute to the development of novel therapeutic agents.
Industry: In material science, the compound can be used in the development of advanced materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is structurally similar to other fluorinated imidazo[1,2-a]pyridines and related heterocycles.
Uniqueness: The presence of both difluoromethyl and fluorine groups in the molecule distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVOJRHXGJYEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2950660.png)
![2-benzyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)


![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950680.png)
![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)

